

Characterization of Pure Sucralfate Powder Using FT-IR and DSC Analysis

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Compound of Interest

Compound Name: Sucralfate

Cat. No.: B10761693

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sucralfate is a complex basic aluminum salt of sucrose octasulfate. It is primarily used as a cytoprotective agent to treat and prevent duodenal ulcers by forming a protective barrier over the ulcer site. The physicochemical properties of pure **sucralfate** powder are critical to its therapeutic efficacy. This application note details the characterization of pure **sucralfate** powder using Fourier-Transform Infrared Spectroscopy (FT-IR) for structural identification and Differential Scanning Calorimetry (DSC) for thermal analysis. These techniques are essential for confirming the identity, purity, and stability of the active pharmaceutical ingredient (API).

Data Presentation

Fourier-Transform Infrared Spectroscopy (FT-IR) Analysis

The FT-IR spectrum of pure **sucralfate** powder provides a unique molecular fingerprint, confirming the presence of key functional groups within its complex structure. The analysis is typically performed using the potassium bromide (KBr) pellet method.

Table 1: Characteristic FT-IR Absorption Peaks of Pure **Sucralfate** Powder

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
~3400	O-H Stretching (from hydroxyl groups of sucrose and water)	Broad, Strong
~2930	C-H Stretching (aliphatic)	Medium
~1642	C=O Stretching	Strong
~1463	C=C Stretching (pyridine ring, if present as impurity)	Medium
~1250	S=O Stretching (sulfate groups)	Strong
~1150	C-O Stretching (ether and alcohol groups)	Strong
~1050	C-O-C Stretching (glycosidic linkage)	Strong
~620	Al-O Stretching	Medium

Note: The presence of a peak around 1463 cm⁻¹ may indicate impurities and should be investigated further.

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis of pure **sucralfate** powder reveals its thermal behavior, including phase transitions and decomposition. As **sucralfate** is typically amorphous, its thermogram is characterized by broad transitions rather than sharp melting points.

Table 2: Thermal Events of Pure **Sucralfate** Powder by DSC

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy (ΔH) (J/g)	Description
Endotherm	50 - 70	90 - 120	Variable	Evaporation of residual water.[1]
Endotherm	130 - 150	~140	Variable	Melting or glass transition.[1]
Exotherm	200 - 220	220 - 250	Variable	Exothermic decomposition of the molecule.[2]

Note: The exact temperatures and enthalpy values can vary depending on factors such as the heating rate, sample preparation, and the specific amorphous nature of the powder.

Experimental Protocols

FT-IR Analysis Protocol

Objective: To obtain the infrared spectrum of pure **sucralfate** powder for structural identification and quality control.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Hydraulic press
- KBr pellet die set
- Agate mortar and pestle
- Infrared grade Potassium Bromide (KBr), desiccated
- Spatula
- Pure **sucralfate** powder sample

Procedure:

- Sample Preparation:
 1. Gently grind approximately 1-2 mg of the pure **sucralfate** powder with about 200 mg of dry KBr in an agate mortar.
 2. Ensure a homogenous mixture is obtained.
 3. Transfer the mixture into the KBr pellet die.
 4. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 5 minutes to form a transparent or semi-transparent pellet.[\[3\]](#)
- Background Spectrum Acquisition:
 1. Place the empty sample holder in the FT-IR spectrometer.
 2. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
- Sample Spectrum Acquisition:
 1. Place the KBr pellet containing the **sucralfate** sample in the sample holder of the FT-IR spectrometer.
 2. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
 3. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Analysis:
 1. Process the acquired spectrum (e.g., baseline correction, smoothing).
 2. Identify the characteristic absorption peaks and compare them with a reference spectrum or the data provided in Table 1.

DSC Analysis Protocol

Objective: To determine the thermal properties of pure **sucralfate** powder.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC) with a cooling accessory
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Microbalance
- Nitrogen gas supply (high purity)
- Pure **sucralfate** powder sample

Procedure:

- Sample Preparation:
 1. Accurately weigh 3-5 mg of the pure **sucralfate** powder into an aluminum DSC pan using a microbalance.
 2. Hermetically seal the pan with an aluminum lid using a crimper.
- Instrument Calibration:
 1. Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- DSC Measurement:
 1. Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
 2. Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
 3. Equilibrate the sample at a starting temperature (e.g., 25 °C).

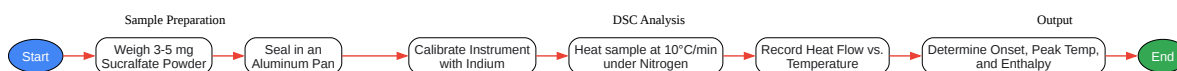
4. Heat the sample from the starting temperature to a final temperature (e.g., 300 °C) at a constant heating rate of 10 °C/min.[2]
- Data Analysis:
 1. Record the heat flow as a function of temperature to obtain the DSC thermogram.
 2. Analyze the thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (endotherms and exotherms).
 3. Compare the results with the expected thermal profile for **sucralfate** as detailed in Table 2.

Mandatory Visualization



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Caption: FT-IR Experimental Workflow.



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Caption: DSC Experimental Workflow.

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